molecular formula C8H7ClN4O B13570270 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B13570270
M. Wt: 210.62 g/mol
InChI Key: KCOSQAREGYASEJ-UHFFFAOYSA-N
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Description

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom and a triazolone ring

Preparation Methods

The synthesis of 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with methyl isocyanate to yield the desired triazolone derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in fibrosis by binding to their active sites, thereby preventing the formation of collagen . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

3-(5-chloropyridin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C8H7ClN4O/c1-13-7(11-12-8(13)14)6-3-2-5(9)4-10-6/h2-4H,1H3,(H,12,14)

InChI Key

KCOSQAREGYASEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=O)C2=NC=C(C=C2)Cl

Origin of Product

United States

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